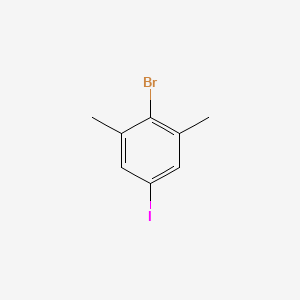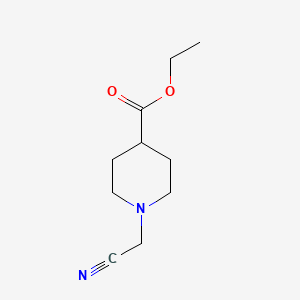
2-Bromoquinoline-3-boronic acid
概要
説明
2-Bromoquinoline-3-boronic acid is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a boronic group. They have been widely studied in medicinal chemistry due to their potential therapeutic applications . They are used as building blocks and synthetic intermediates .
Chemical Reactions Analysis
Boronic acids, including 2-Bromoquinoline-3-boronic acid, can participate in various chemical reactions. Some of the most useful transformations based on boronic acids include the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, or sulfonamide formation . Boronic acids as mild electrophiles are also investigated as reversible covalent inhibitors .
科学的研究の応用
Sensing Applications
2-Bromoquinoline-3-boronic acid: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . This compound can be part of homogeneous assays or heterogeneous detection systems, where it can detect at the interface of the sensing material or within the bulk sample. Its key interaction with diols also allows for biological labeling, protein manipulation and modification, and the development of therapeutics .
Biological Labeling and Protein Manipulation
The boronic acid moiety of 2-Bromoquinoline-3-boronic acid is instrumental in biological labeling and protein manipulation. It can be used to modify proteins, which is essential for understanding protein functions and interactions in biological systems . This compound’s ability to form stable complexes with diols makes it a valuable tool for labeling biomolecules for tracking and analysis purposes.
Separation Technologies
In separation technologies, 2-Bromoquinoline-3-boronic acid can be employed for the selective binding and separation of diol-containing molecules. This is particularly useful in the purification of biomolecules, such as sugars and nucleic acids, from complex mixtures .
Therapeutic Development
The interaction of boronic acids with various biological molecules paves the way for the development of novel therapeutics2-Bromoquinoline-3-boronic acid can be used to create molecules that interfere with signaling pathways or inhibit enzymes, which can lead to new treatments for diseases .
Electrophoresis of Glycated Molecules
2-Bromoquinoline-3-boronic acid: has applications in the electrophoresis of glycated molecules. Its ability to bind with sugars allows for the separation and analysis of glycated proteins and other biomolecules, which is important in diabetes research and diagnostics .
Material Science
In material science, 2-Bromoquinoline-3-boronic acid serves as a building block for microparticles and polymers. These materials can be used in analytical methods or for the controlled release of drugs, such as insulin . The boronic acid component provides specificity and reactivity that can be tailored for various applications.
Safety and Hazards
将来の方向性
The future directions of research involving 2-Bromoquinoline-3-boronic acid and other boronic acids are promising. The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Furthermore, the preparation of compounds with this chemical group is relatively simple and well known . Therefore, extending the studies with boronic acids in medicinal chemistry is encouraged in order to obtain new promising drugs shortly .
作用機序
Target of Action
The primary target of 2-Bromoquinoline-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura reaction has been applied extensively because of operational simplicity and the ability to create new bonds . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Pharmacokinetics
The compound’s role in the suzuki–miyaura reaction suggests that its bioavailability would be influenced by factors such as concentration and stability .
Result of Action
The result of the action of 2-Bromoquinoline-3-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals .
Action Environment
The action of 2-Bromoquinoline-3-boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reactants . These factors can affect the rate of the Suzuki–Miyaura reaction and the stability of the boronic acid .
特性
IUPAC Name |
(2-bromoquinolin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BBrNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDILYIFXMOEIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590736 | |
| Record name | (2-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoquinoline-3-boronic acid | |
CAS RN |
745784-05-8 | |
| Record name | Boronic acid, (2-bromo-3-quinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromoquinolin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 745784-05-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-bromoquinoline-3-boronic acid interesting for carbohydrate recognition?
A1: The research article highlights the phosphorescent properties of 2-bromoquinoline-3-boronic acid when encapsulated within sodium deoxycholate. [] This interaction suggests potential applications in carbohydrate recognition, as boronic acids are known to reversibly bind with carbohydrates. The study explores how these binding events could be transduced into detectable changes in the compound's phosphorescence, offering a potential sensing mechanism.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)



![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)




